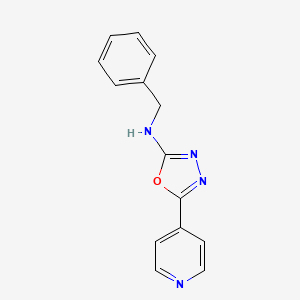

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Description

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridine ring at position 5 and a benzyl group at position 2. The 1,3,4-oxadiazole scaffold is widely studied for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

CAS No. |

94696-17-0 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-benzyl-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C14H12N4O/c1-2-4-11(5-3-1)10-16-14-18-17-13(19-14)12-6-8-15-9-7-12/h1-9H,10H2,(H,16,18) |

InChI Key |

YRDRWZATGZRJSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the reaction of benzyl chloride with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridinyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted oxadiazole derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

The unique structure of N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine suggests several medicinal applications:

- Anticancer Activity : Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The interaction of this compound with thymidylate synthase—a key enzyme in DNA synthesis—suggests its potential as an anticancer agent by inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound has been shown to modulate the NF-kB signaling pathway, which is crucial in inflammation and immune responses. This modulation can lead to therapeutic effects in inflammatory diseases.

- Antimicrobial Activity : The presence of the pyridine ring enhances the molecule's ability to interact with biological targets, making it a candidate for developing antimicrobial agents.

Case Study 1: Anticancer Research

A study explored the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism was linked to the inhibition of thymidylate synthase activity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of arthritis. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, indicating its potential as a therapeutic agent for inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward chemical reactions that allow for modifications to enhance its biological activity. Various derivatives have been synthesized to explore structure–activity relationships (SAR) and optimize efficacy against specific biological targets.

| Derivative | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Enhanced anticancer activity |

| Compound B | Structure B | Increased antimicrobial properties |

| Compound C | Structure C | Improved anti-inflammatory effects |

Mechanism of Action

The mechanism of action of N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR)

- Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., dodecyl) improve antimycobacterial activity but reduce solubility, limiting bioavailability . Aryl groups (e.g., phenyl, chlorophenyl) enhance planarity and π-π stacking with biological targets, favoring anticancer and antimicrobial activities .

- Electron-Withdrawing vs. Donating Groups : Chlorine substituents (electron-withdrawing) increase binding affinity to enzymes like Topoisomerase II, while methoxy groups (electron-donating) improve solubility .

- Crystallographic Insights : X-ray studies reveal that aryl-substituted derivatives adopt planar configurations, optimizing interactions with DNA helicases or microbial enzymes .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Alkyl-substituted derivatives (e.g., N-dodecyl) exhibit high logP values, correlating with poor aqueous solubility . Aryl-substituted analogues comply with Lipinski’s rule (e.g., N-phenyl), suggesting better drug-likeness .

- Synthetic Yields : CoII-catalyzed cyclization of N-(4-methoxyphenyl) derivatives achieves moderate yields (33–48%), while traditional methods (e.g., H2SO4 cyclization) are less efficient .

Biological Activity

N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, a compound belonging to the oxadiazole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H12N4O

- Molecular Weight : 240.27 g/mol

- CAS Number : 94696-17-0

- Structure : The compound features an oxadiazole ring fused with a pyridine moiety, which is crucial for its biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of benzylamine with appropriate pyridine derivatives and oxadiazole precursors. The presence of the pyridine ring is essential for enhancing the compound's interaction with biological targets.

Key Findings on SAR:

- Pyridine Substitution : Variations in the substitution pattern on the pyridine ring significantly affect cytotoxicity and selectivity against cancer cell lines.

- Oxadiazole Ring Influence : Modifications to the oxadiazole structure can enhance solubility and bioavailability, impacting overall efficacy.

Anticancer Activity

This compound has shown promising anticancer properties across various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis |

| HeLa (Cervical) | 0.58 | Cell cycle arrest at G0-G1 phase |

| A549 (Lung) | 1.20 | Inhibition of DNA synthesis |

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, with IC50 values in the micromolar range. Flow cytometry analyses confirmed that it induces apoptosis in a dose-dependent manner and can arrest the cell cycle at specific phases .

Antimicrobial Activity

Emerging data suggest that this compound also possesses antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 and HeLa cells. Results indicated that treatment led to significant reductions in cell viability and induced apoptotic pathways through caspase activation .

- Antimicrobial Evaluation : Another study tested this compound against common pathogens associated with hospital-acquired infections. The results showed that it inhibited growth effectively at low concentrations, suggesting its potential for therapeutic applications in infectious diseases .

Q & A

Q. What synthetic routes are commonly used to prepare N-Benzyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and how is structural confirmation achieved?

The compound is typically synthesized via cyclization of precursor hydrazides using phosphoryl oxychloride (POCl₃) under reflux conditions. For example, analogous oxadiazole derivatives were prepared by refluxing substituted hydrazides with POCl₃ at 120°C to form the 1,3,4-oxadiazole ring . Structural confirmation involves spectroscopic methods:

- IR spectroscopy identifies the C=N and C-O-C stretches of the oxadiazole ring (1600–1650 cm⁻¹ and 950–1250 cm⁻¹, respectively).

- NMR (¹H and ¹³C) confirms substitution patterns, such as pyridinyl proton environments (δ 8.5–9.0 ppm) and benzyl group signals .

- X-ray crystallography resolves exact molecular geometry, as demonstrated in studies of related oxadiazole derivatives .

Q. What analytical techniques ensure purity and structural integrity during synthesis?

- HPLC with UV detection monitors purity (>95% recommended for biological assays).

- Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks.

- Elemental analysis validates empirical composition (±0.4% tolerance) .

Q. What safety protocols should be followed when handling this compound?

Refer to workplace air quality standards (e.g., GBZ/T 160 series for toxicant detection) and wear appropriate PPE (gloves, lab coats, fume hoods) due to limited toxicity data. Avoid inhalation and direct contact, as recommended for structurally similar amines .

Advanced Research Questions

Q. How do substituents on the benzyl or pyridinyl groups influence biological activity?

Structure-activity relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring enhance antimicrobial activity by increasing electrophilicity.

- Pyridinyl substitution at the 4-position improves binding to enzymatic targets (e.g., cholinesterase) due to optimal π-π stacking and hydrogen bonding .

- Bulkier substituents reduce solubility but may improve metabolic stability .

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like acetylcholinesterase or bacterial enzymes. For example:

- The oxadiazole ring acts as a hydrogen-bond acceptor with catalytic serine residues.

- Pyridinyl nitrogen forms salt bridges with acidic residues (e.g., Glu334 in cholinesterase) .

- Adjusting substituent positions based on docking scores can prioritize compounds for synthesis .

Q. How should researchers address contradictory results in biological assays?

- Verify purity : Contaminants from incomplete cyclization (e.g., hydrazide intermediates) may skew results. Re-run HPLC and NMR .

- Replicate assays : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .

- Computational validation : Compare experimental IC₅₀ values with docking scores to identify outliers .

Q. What strategies optimize reaction yields during oxadiazole ring formation?

- Catalyst optimization : Use POCl₃ with catalytic ZnCl₂ to accelerate cyclization .

- Solvent selection : Anhydrous toluene or DMF improves yields by stabilizing intermediates.

- Temperature control : Maintain 110–120°C to prevent side reactions (e.g., ring-opening) .

Q. How does the oxadiazole ring contribute to the compound’s pharmacokinetic properties?

- Lipid solubility : The aromatic oxadiazole core enhances membrane permeability.

- Metabolic stability : Resistance to cytochrome P450 oxidation due to electron-deficient ring .

- Half-life extension : Methyl or halogen substituents on the benzyl group reduce hepatic clearance .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

- Re-evaluate docking parameters : Adjust protonation states or solvation models (e.g., implicit vs. explicit water).

- Check conformational flexibility : X-ray data (e.g., dihedral angles in ) may reveal steric clashes not modeled in silico.

- Assess off-target effects : Use proteome-wide screening to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.